1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde

Description

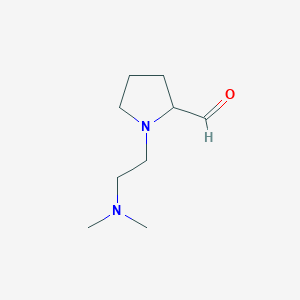

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 2-(dimethylamino)ethyl group and at the 2-position with a carbaldehyde moiety. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol. Though direct pharmacological data are unavailable, structural analogs suggest applications in catalysis or as intermediates in organic synthesis.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C9H18N2O/c1-10(2)6-7-11-5-3-4-9(11)8-12/h8-9H,3-7H2,1-2H3 |

InChI Key |

OSJUXPDWOHXSBC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 2-(dimethylamino)ethyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the oxidation step.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Pyrrolidine-2-carboxylic acid.

Reduction: 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs of Pyrrolidine-2-carbaldehyde Derivatives

1-Acetylpyrrolidine-2-carbaldehyde

- Molecular Formula: C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

- Key Differences: Substituent: The acetyl group (electron-withdrawing) replaces the dimethylaminoethyl group (electron-donating), altering electronic and steric properties. Applications: Primarily used as a synthetic intermediate, lacking the amine-driven reactivity seen in the target compound .

2-(Dimethylamino)ethyl Methacrylate

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Differences: Structure: A methacrylate ester with a dimethylaminoethyl side chain, distinct from the pyrrolidine backbone. Reactivity: Acts as a co-initiator in resin cements, where the dimethylamino group enhances polymerization efficiency in the presence of diphenyliodonium hexafluorophosphate (DPI) . Applications: Used in dental materials, contrasting with the aldehyde-driven reactivity of the target compound.

Comparative Data Table

Research Findings on Substituent Effects

- Electronic Effects: The dimethylaminoethyl group in the target compound enhances electron density at the pyrrolidine nitrogen, increasing nucleophilicity compared to the acetyl analog .

- Reactivity in Resins: In resin systems, dimethylamino-containing compounds (e.g., 2-(dimethylamino)ethyl methacrylate) exhibit improved degree of conversion with DPI, suggesting the target compound could similarly benefit in polymerization contexts .

- Solubility: The dimethylamino group likely improves aqueous solubility under acidic conditions due to protonation, whereas acetyl derivatives are more lipophilic .

Biological Activity

1-(2-(Dimethylamino)ethyl)pyrrolidine-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including relevant case studies and research data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethylamino group and an aldehyde functional group, which may contribute to its biological properties. The presence of the dimethylamino group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays utilizing human lung adenocarcinoma (A549) cells have shown promising results:

- Cell Viability Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability post-treatment was assessed using the MTT assay, comparing results with cisplatin, a standard chemotherapy agent. The compound exhibited structure-dependent anticancer activity, with certain derivatives showing reduced viability in cancerous cells while maintaining acceptable toxicity levels in non-cancerous cells (HSAEC-1 KT) .

| Compound | A549 Cell Viability (%) | HSAEC-1 KT Viability (%) |

|---|---|---|

| This compound | 78-86% | Not specified |

| Cisplatin | <50% | Not specified |

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been evaluated against various pathogens:

- Testing Against Multidrug-Resistant Strains : The compound was screened against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that while some derivatives showed activity, others, including this compound, did not demonstrate significant antimicrobial properties (MIC > 64 µg/mL) .

Research Findings and Case Studies

- Case Study on Anticancer Efficacy : A study focusing on the synthesis and evaluation of novel pyrrolidine derivatives revealed that modifications to the pyrrolidine structure significantly impacted anticancer efficacy. For instance, substitutions on the phenyl ring led to varying degrees of cytotoxicity against A549 cells .

- Antimicrobial Evaluation : A broader investigation into pyrrolidine alkaloids highlighted their varying degrees of antibacterial activity. Specific structural modifications were found to enhance or inhibit activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.